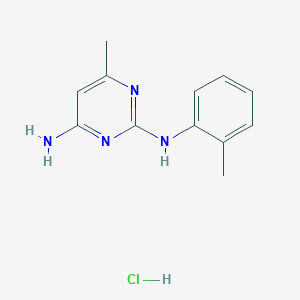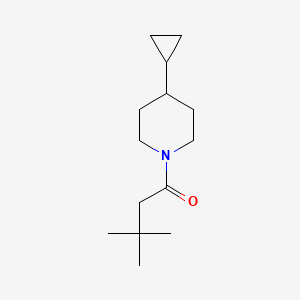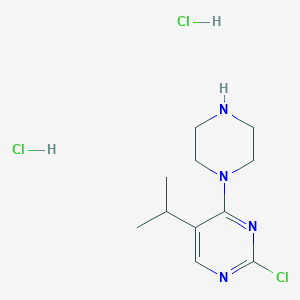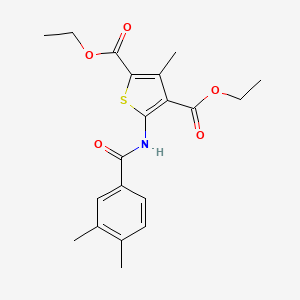
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes “6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride”, involves various synthetic protocols . For instance, one method involves treating 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyridopyrimidine moiety . Pyridopyrimidines are heterocyclic compounds that combine pyrimidine and pyridine rings .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Applications
Pyrimidine derivatives are known for their wide range of pharmacological effects, including anti-inflammatory activities. The synthesis, anti-inflammatory effects, and structure-activity relationships of these compounds have been thoroughly reviewed. These studies highlight the various synthetic methods for producing pyrimidine derivatives and their potent anti-inflammatory effects, which are attributed to their inhibitory response against key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and others. This comprehensive review provides insights into developing new pyrimidine-based anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Tautomerism and Molecular Interactions
The study on the tautomerism of nucleic acid bases, including pyrimidines, explores the effect of molecular interactions on tautomeric equilibria. This research is crucial for understanding the biological significance of these tautomeric forms, which may lead to spontaneous mutations by altering base pairing in DNA. Such insights are valuable for designing novel therapeutic strategies targeting genetic disorders (Person et al., 1989).
Pharmacologically Active Pyrimidine Derivatives
This review covers the wide range of pharmacological activities exhibited by pyrimidine derivatives, underscoring their importance as a scaffold for developing new biologically active compounds. Pyrimidine structures are pivotal in designing drugs with antiviral, antitumor, antimicrobial, and other therapeutic effects. The structure-activity relationship analysis of these compounds facilitates the search for novel drugs with desired pharmacological activities (Chiriapkin, 2022).
Biological Activity and Structure-Activity Relationships
The review focuses on the diverse biological activities of pyrimidine derivatives from 2010 to date, emphasizing the influence of substituent positions on their biological effects. Pyrimidine derivatives have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. This extensive overview supports the potential of the pyrimidine nucleus as a lead molecule for treating various diseases (Natarajan et al., 2022).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are also utilized in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Besides their sensing capabilities, these derivatives possess biological and medicinal applications, demonstrating their versatility in scientific research (Jindal & Kaur, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It’s worth noting that the compound belongs to the class of pyrimidopyrimidines, which are two fused pyrimidine rings with four possible structural isomers . These compounds are known for their biological potential and have been studied in the development of new therapies .
Biochemical Pathways
Compounds with similar structures have been shown to have significant biological applications .
Propiedades
IUPAC Name |
6-methyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(13)16-12;/h3-7H,1-2H3,(H3,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOURIMUHWPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)
![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2959985.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)
![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)